GNE-955

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

GNE-955, also known as 5-Azaindazole, is a potent pan-Pim kinase inhibitor. Pim kinases are a group of serine/threonine kinases that play a crucial role in cell survival and proliferation. This compound has shown significant potential in inhibiting all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3), making it a promising candidate for therapeutic applications in hematologic-oncology, particularly in multiple myeloma and certain leukemias .

準備方法

The synthesis of GNE-955 involves the optimization of a lead series to improve bioavailability while maintaining high inhibitory potency against Pim kinases. The compound bears a 5-azaindazole core with noncanonical hydrogen bonding to the hinge . The synthetic route typically involves the following steps:

Formation of the 5-azaindazole core: This step involves the cyclization of appropriate precursors to form the 5-azaindazole ring.

Functionalization: The core is then functionalized with various substituents to enhance its inhibitory potency and bioavailability.

Optimization: The final compound is optimized through various chemical modifications to improve its pharmacokinetic properties.

化学反応の分析

GNE-955 undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups on the compound.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions are typically derivatives of this compound with modified functional groups that enhance its inhibitory potency and bioavailability .

科学的研究の応用

GNE-955 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the inhibition of Pim kinases and their role in various cellular processes.

Biology: this compound is employed in biological assays to investigate the effects of Pim kinase inhibition on cell survival, proliferation, and apoptosis.

Medicine: The compound has shown potential in preclinical studies for the treatment of hematologic malignancies such as multiple myeloma and certain leukemias

作用機序

GNE-955 exerts its effects by inhibiting the activity of Pim kinases. Pim kinases are constitutively active serine/threonine kinases that play a critical role in cell survival and proliferation. This compound binds to the ATP-binding site of Pim kinases, thereby preventing the phosphorylation of downstream targets such as BAD, S6, and 4EBP. This inhibition leads to the suppression of cell survival pathways and induces apoptosis in cancer cells .

類似化合物との比較

GNE-955 is unique among Pim kinase inhibitors due to its high affinity for all three Pim kinase isoforms (Pim-1, Pim-2, and Pim-3). Similar compounds include:

PIM447: Another pan-Pim inhibitor with high potency against Pim kinases.

AZD1208: A selective Pim kinase inhibitor with a different chemical structure but similar inhibitory effects.

GNE-924: A related compound with a 3,5-substituted 6-azaindazole core, showing potent inhibition of Pim kinases

This compound stands out due to its optimized bioavailability and high inhibitory potency, making it a promising candidate for further development in therapeutic applications .

生物活性

GNE-955, a derivative of 5-azaindazole, has emerged as a potent pan-Pim kinase inhibitor with significant implications in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacokinetics, and therapeutic potential based on recent research findings.

Overview of Pim Kinases

Pim kinases (Pim-1, Pim-2, and Pim-3) are serine/threonine kinases that play crucial roles in cell survival and proliferation. They are implicated in various hematological malignancies, including multiple myeloma and leukemia. Targeting these kinases has become a promising strategy in oncology due to their involvement in tumorigenesis and resistance to therapies.

This compound acts by inhibiting all three isoforms of Pim kinases. The compound's design incorporates a 5-azaindazole core that facilitates noncanonical hydrogen bonding to the hinge region of the kinase domain, enhancing its binding affinity and inhibitory potency.

Inhibition Potency

The inhibitory constants (Ki) for this compound against the Pim kinases are as follows:

- Pim-1 : 5 nmol/L

- Pim-2 : 239 nmol/L

- Pim-3 : 42 nmol/L

These values indicate that this compound exhibits strong inhibition particularly against Pim-1, which is critical for its therapeutic efficacy .

Pharmacokinetics

This compound has been optimized for bioavailability through modifications that reduce intestinal metabolism. Studies have shown that the compound achieves significant plasma concentrations with a favorable pharmacokinetic profile, making it suitable for oral administration.

Key Pharmacokinetic Properties

| Property | Value |

|---|---|

| Bioavailability | High |

| Half-life | TBD (to be determined) |

| Metabolism | Reduced intestinal metabolism |

This optimization strategy is crucial for maintaining effective drug levels in systemic circulation while minimizing degradation before reaching target tissues .

In Vitro Studies

In vitro assays have demonstrated that this compound effectively inhibits cell proliferation in various cancer cell lines. For instance:

- KMS-12 BM Cell Line : IC50 value of 1400 nM.

This indicates moderate cellular potency, suggesting that while this compound is effective at inhibiting kinase activity, further optimization may be necessary to enhance its anticancer effects in vivo .

In Vivo Efficacy

This compound has shown promising results in preclinical models. In xenograft studies involving human cancer cells implanted in mice, this compound significantly reduced tumor growth compared to control groups. These findings support the potential of this compound as a candidate for clinical trials targeting hematological malignancies .

特性

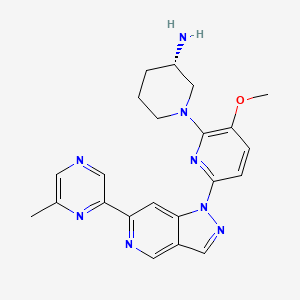

IUPAC Name |

(3S)-1-[3-methoxy-6-[6-(6-methylpyrazin-2-yl)pyrazolo[4,3-c]pyridin-1-yl]pyridin-2-yl]piperidin-3-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N8O/c1-14-9-24-12-18(27-14)17-8-19-15(10-25-17)11-26-30(19)21-6-5-20(31-2)22(28-21)29-7-3-4-16(23)13-29/h5-6,8-12,16H,3-4,7,13,23H2,1-2H3/t16-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBWUTAWSOLPQI-INIZCTEOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCCC(C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CN=CC(=N1)C2=NC=C3C=NN(C3=C2)C4=NC(=C(C=C4)OC)N5CCC[C@@H](C5)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N8O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。